molecular formula C9H5Br2N B1458684 1,6-Dibromoisoquinoline CAS No. 1254514-00-5

1,6-Dibromoisoquinoline

Cat. No.: B1458684
CAS No.: 1254514-00-5
M. Wt: 286.95 g/mol
InChI Key: UZACKZSZCGYJJJ-UHFFFAOYSA-N
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Description

1,6-Dibromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are significant in the field of organic chemistry due to their presence in numerous natural products and biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromoisoquinoline can be synthesized through the bromination of isoquinoline. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the presence of a solvent such as tetrahydrofuran (THF) at low temperatures to ensure selective bromination at the 1 and 6 positions of the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromoisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to form isoquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium or organomagnesium compounds.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

1,6-Dibromoisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-dibromoisoquinoline involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. In biological systems, its derivatives may interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromoisoquinoline
  • 1,3-Dibromoisoquinoline
  • 1,4-Dibromoisoquinoline
  • 1,7-Dibromoisoquinoline

Uniqueness

1,6-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective functionalization and the synthesis of unique derivatives that may not be accessible through other brominated isoquinolines .

Properties

IUPAC Name

1,6-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACKZSZCGYJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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